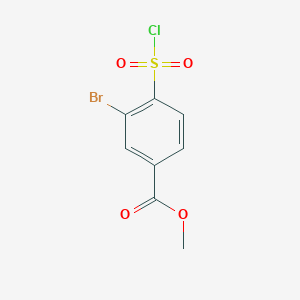

Methyl 3-bromo-4-(chlorosulfonyl)benzoate

Beschreibung

Methyl 3-bromo-4-(chlorosulfonyl)benzoate (CAS: 1354953-47-1) is a halogenated benzoate ester with a molecular formula of C₈H₆BrClO₄S and a molecular weight of 327.58 g/mol . Its structure features a bromine substituent at the 3-position and a reactive chlorosulfonyl (-SO₂Cl) group at the 4-position of the benzene ring, esterified with a methyl group . The chlorosulfonyl group confers electrophilic reactivity, making the compound a valuable intermediate in organic synthesis, particularly in sulfonamide formation or cross-coupling reactions .

Eigenschaften

IUPAC Name |

methyl 3-bromo-4-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXLSRNDKBVRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry

Methyl 3-bromo-4-(chlorosulfonyl)benzoate serves as a reagent in organic synthesis, particularly for introducing chlorosulfonyl groups into other molecules. Its electrophilic nature allows it to participate in various nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of complex organic compounds.

Biology

This compound is explored for its role as a building block in the development of biologically active compounds. Its ability to modify biological pathways through enzyme inhibition and receptor interaction positions it as a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, methyl 3-bromo-4-(chlorosulfonyl)benzoate has potential applications in drug development. It has been investigated for its antimicrobial, anti-inflammatory, and cytotoxic properties, suggesting its utility in treating various medical conditions.

Industry

The compound is utilized in producing specialty chemicals, including dyes and pigments. Its unique functional groups enhance its reactivity, allowing for tailored applications in industrial processes.

Methyl 3-bromo-4-(chlorosulfonyl)benzoate exhibits several biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. |

| Anti-inflammatory | Reduces inflammation in animal models by modulating cytokine levels. |

| Cytotoxicity | Induces apoptosis in cancer cell lines (e.g., HeLa and MCF-7). |

Case Study 1: Antimicrobial Activity

A study demonstrated that methyl 3-bromo-4-(chlorosulfonyl)benzoate displayed significant antibacterial activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anti-inflammatory Effects

In an experimental model of induced inflammation, administration of the compound resulted in a marked reduction in swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls, supporting its role as an anti-inflammatory agent.

Case Study 3: Cytotoxicity in Cancer Cells

Research evaluating the cytotoxic effects on human cancer cell lines found that the compound induced apoptosis at concentrations above 50 µg/mL. Flow cytometry analysis confirmed increased rates of cell death, highlighting its potential use in cancer therapy.

Wirkmechanismus

The mechanism by which Methyl 3-bromo-4-(chlorosulfonyl)benzoate exerts its effects depends on the specific reaction or application. In general, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- Bromine vs. Nitro Groups : The bromine atom in Methyl 3-bromo-4-(chlorosulfonyl)benzoate provides moderate electron-withdrawing effects, whereas the nitro group in Methyl 4-(chlorosulfonyl)-3-nitrobenzoate strongly deactivates the ring, enhancing electrophilicity at the chlorosulfonyl site .

- Chlorosulfonyl vs. Trifluoromethyl : The -SO₂Cl group is more reactive toward nucleophilic substitution (e.g., with amines to form sulfonamides) compared to the inert -CF₃ group in Methyl 3-bromo-4-(trifluoromethyl)benzoate .

Ester Group Variations

- Methyl vs. Butyl Esters: Butyl esters (e.g., Butyl 4-(chlorosulfonyl)benzoate) exhibit increased lipophilicity, favoring solubility in non-polar solvents, whereas methyl esters are more polar and suitable for aqueous-phase reactions .

Biologische Aktivität

Methyl 3-bromo-4-(chlorosulfonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-bromo-4-(chlorosulfonyl)benzoate features a benzoate structure with bromine and chlorosulfonyl substituents. The presence of these groups enhances its lipophilicity and reactivity, making it suitable for various biological interactions.

The biological activity of methyl 3-bromo-4-(chlorosulfonyl)benzoate is primarily attributed to its ability to interact with biological macromolecules, such as proteins and enzymes. The chlorosulfonyl group can participate in nucleophilic attack, while the bromine atom may facilitate halogen bonding, enhancing binding affinity to target sites.

Biological Activity Overview

Methyl 3-bromo-4-(chlorosulfonyl)benzoate has been studied for its antimicrobial properties, particularly against Gram-positive bacteria. The compound shows promise as an antibacterial agent with specific activity against strains such as methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Efficacy

Research indicates that derivatives of methyl 3-bromo-4-(chlorosulfonyl)benzoate exhibit varying degrees of antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as follows:

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| Methyl 3-bromo-4-(chlorosulfonyl)benzoate | MSSA ATCC 6538P | 0.39 - 3.12 |

| MRSA ATCC 43300 | 0.39 - 1.56 | |

| Enterococcus faecalis ATCC 29212 | 6.25 |

These findings suggest that the compound's structural features contribute significantly to its antimicrobial potency, particularly the presence of halogen substituents which enhance activity against resistant strains .

Case Studies

- Study on Antibacterial Activity : A study published in the Royal Society of Chemistry highlighted the effectiveness of chlorosulfonyl derivatives against MSSA and MRSA, indicating that compounds with multiple halogen substituents displayed enhanced antibacterial properties . The study utilized various structural modifications to assess the relationship between chemical structure and biological activity.

- Screening for Enzyme Inhibition : Another investigation focused on the compound's role in enzyme inhibition assays, demonstrating that methyl 3-bromo-4-(chlorosulfonyl)benzoate could inhibit key enzymes involved in bacterial metabolism . The IC50 values indicated substantial inhibition at low concentrations, further supporting its potential as a therapeutic agent.

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of methyl 3-bromo-4-(chlorosulfonyl)benzoate. Cytotoxicity studies have shown that many derivatives maintain a favorable therapeutic index, with IC50 values significantly higher than their MIC values against human cell lines . This suggests a promising safety margin for potential clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.